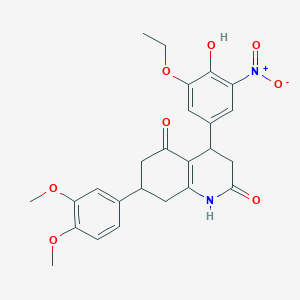![molecular formula C13H10BrN5S B4719207 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4719207.png)
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine
Descripción general
Descripción
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine, also known as BPTM, is a pyridine derivative that has been extensively studied for its potential therapeutic applications. BPTM has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is not fully understood. However, it has been suggested that 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine exerts its biological effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, induce apoptosis, and inhibit cell proliferation in various cancer cell lines. Additionally, 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has been shown to exhibit neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. Additionally, 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine exhibits a wide range of biological activities, making it a useful tool for studying various biological processes. However, 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine also has several limitations. It is a relatively new compound that has not been extensively studied in vivo, and its safety and toxicity profile are not well understood. Additionally, 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine. One area of research is the development of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine and its potential therapeutic applications in various diseases. Finally, there is a need for in vivo studies to evaluate the safety and toxicity profile of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine and its derivatives.
Aplicaciones Científicas De Investigación
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has also been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5S/c14-10-4-6-11(7-5-10)19-12(16-17-18-19)9-20-13-3-1-2-8-15-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJGFLJHDZFFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NN=NN2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4,5-dimethyl-2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4719124.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4719128.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4719140.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4719145.png)
![ethyl 5-benzyl-2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4719149.png)
![bis{4-[(4-chlorophenyl)sulfonyl]phenyl}methanone](/img/structure/B4719154.png)

![2-(2-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4719177.png)
![2-(2-biphenylyloxy)-N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4719185.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide](/img/structure/B4719215.png)
![N-[3-(4-fluorophenyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4719218.png)
![methyl 2-[({[1-(4-chlorophenyl)propyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4719232.png)